Yohimbic Acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Yohimbinsäure kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die Demethylierung von Yohimbin. Der Syntheseweg beinhaltet typischerweise die Verwendung spezifischer Reagenzien und Bedingungen, um das gewünschte Produkt zu erhalten. Industrielle Produktionsmethoden beinhalten häufig die Extraktion von Yohimbin aus der Rinde von Pausinystalia johimbe, gefolgt von einer chemischen Modifikation, um Yohimbinsäure zu erhalten .

Analyse Chemischer Reaktionen

Yohimbinsäure unterliegt verschiedenen Arten chemischer Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von Yohimbinsäure zur Bildung verschiedener oxidierter Derivate führen .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Yohimbic acid primarily acts as an antagonist of the alpha-2 adrenergic receptors, influencing numerous physiological processes. The compound is recognized for its stimulant and aphrodisiac properties, historically used to enhance sexual performance and treat erectile dysfunction.

Therapeutic Applications

This compound has been studied for its potential in treating various conditions:

Erectile Dysfunction

- Clinical Evidence : Yohimbine (the active component) has been shown to improve erectile function in men with mild to moderate erectile dysfunction. A review of controlled studies indicated that 34% of patients reported partial improvement, while 20% achieved full erections compared to only 7% in placebo groups .

- Mechanism : The vasodilatory effect attributed to increased noradrenaline levels facilitates improved blood flow to the penis .

Metabolic Disorders

- Effects on Obesity : Research indicates that yohimbine may help mitigate oxidative stress in obese individuals by restoring cysteine metabolism disrupted by high-fat diets .

- Potential for Weight Loss : Yohimbine's ability to increase metabolic rate and fat oxidation has led to investigations into its efficacy as a weight loss aid .

Cancer Treatment

- Inhibition of Cancer Progression : Yohimbine has demonstrated potential in inhibiting certain cancer-related G protein-coupled receptors (GPCRs), suggesting a role in cancer therapy . Further research is necessary to fully elucidate its mechanisms and effectiveness.

Toxicological Findings

- Acute Intoxication Cases : Reports indicate that blood concentrations exceeding therapeutic levels can lead to neurotoxic effects, with documented cases showing concentrations as high as 7,400 ng/mL leading to death .

- Side Effects : Common side effects include anxiety, hypertension, and gastrointestinal disturbances. These risks necessitate further investigation into safe usage guidelines .

Summary Table of Applications

| Application | Mechanism of Action | Evidence Level | Notes |

|---|---|---|---|

| Erectile Dysfunction | Alpha-2 receptor antagonism | Moderate | Effective for psychogenic causes |

| Metabolic Disorders | Increases catecholamines; reduces oxidative stress | Emerging | Potential for weight management |

| Cancer Treatment | Inhibits cancer-related GPCRs | Preliminary | Requires further clinical validation |

| Toxicity | High doses can lead to severe adverse effects | Documented | Acute intoxication cases reported |

Wirkmechanismus

The mechanism of action of yohimbic acid involves the blockade of presynaptic alpha-2 adrenergic receptors. This blockade facilitates the release of several neurotransmitters in the central and peripheral nervous systems, including nitric oxide and norepinephrine . This compound’s action on peripheral blood vessels resembles that of reserpine, though it is weaker and of shorter duration . It increases parasympathetic (cholinergic) activity and decreases sympathetic (adrenergic) activity .

Vergleich Mit ähnlichen Verbindungen

Yohimbinsäure ähnelt anderen Indolalkaloiden wie Yohimbin, Rauwolscin und Corynanthin. Sie ist aufgrund ihrer spezifischen chemischen Struktur und Eigenschaften einzigartig. Yohimbin zum Beispiel ist ein reines Alkaloid, das aus Yohimbe-Rinde isoliert werden kann und in verschiedenen Forschungsprojekten verwendet wurde . Rauwolscin und Corynanthin sind weitere Alkaloide, die in Yohimbe-Rinde vorkommen, unterscheiden sich jedoch in ihren chemischen Strukturen und biologischen Aktivitäten .

Biologische Aktivität

Yohimbic acid, primarily derived from the bark of the Pausinystalia yohimbe tree, is an indole alkaloid that exhibits a range of biological activities. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

This compound acts primarily as an alpha-2 adrenergic receptor antagonist , which leads to increased release of norepinephrine and dopamine. This mechanism underlies its applications in treating erectile dysfunction (ED), enhancing athletic performance, and promoting weight loss through lipolysis. The compound’s effects on various biological systems can be categorized as follows:

- Erectile Function : this compound has shown modest improvements in erectile function, particularly in patients with mild to moderate ED. Studies indicate that it enhances blood flow by blocking alpha-2 receptors, which are normally inhibitory to norepinephrine release .

- Weight Loss and Metabolism : this compound promotes lipolysis and has been investigated for its potential weight-loss benefits. However, its efficacy may be influenced by individual metabolic factors such as leptin signaling .

- Anti-inflammatory and Antioxidant Effects : Research highlights this compound's ability to inhibit pro-inflammatory cytokines (e.g., TNF-α, COX-2) and modulate antioxidant states, suggesting potential therapeutic applications in conditions like arthritis .

Case Studies

- Acute Intoxication : A notable case involved two fatalities attributed to acute yohimbine intoxication. Blood concentrations were found to be significantly elevated (up to 7,400 ng/mL), underscoring the risks associated with overdose and variability in metabolic response among individuals .

- Oxidative Stress in Obesity : A study on high-fat diet-induced obesity in rats demonstrated that yohimbine treatment (5 mg/kg) restored sulfate levels and reduced lipid peroxidation, indicating a decrease in oxidative stress. However, it did not significantly affect low molecular weight thiols or H2S synthesis enzymes .

Data Table: Summary of Biological Activities

Clinical Implications

This compound's multifaceted nature suggests it could have therapeutic applications beyond traditional uses. Its role in enhancing athletic performance through improved lactate metabolism and sympathetic nervous system activation has been documented, showing promise for athletes seeking performance enhancement without significant side effects . However, caution is warranted due to the potential for adverse effects and variability in individual responses.

Eigenschaften

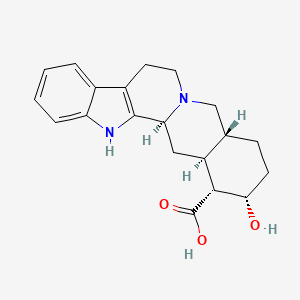

IUPAC Name |

(1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c23-17-6-5-11-10-22-8-7-13-12-3-1-2-4-15(12)21-19(13)16(22)9-14(11)18(17)20(24)25/h1-4,11,14,16-18,21,23H,5-10H2,(H,24,25)/t11-,14-,16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADVZSXPNRLYLV-GKMXPDSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H]([C@@H]2[C@@H]1CN3CCC4=C([C@@H]3C2)NC5=CC=CC=C45)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048563 | |

| Record name | Yohimbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-87-2 | |

| Record name | Yohimbic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yohimbic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yohimbic Acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Yohimbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yohimbic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | YOHIMBIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35FAV1EVEG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.